molecular formula C19H13N5 B11560134 5-amino-3-[(E)-1-cyano-2-phenylethenyl]-1-phenyl-1H-pyrazole-4-carbonitrile

5-amino-3-[(E)-1-cyano-2-phenylethenyl]-1-phenyl-1H-pyrazole-4-carbonitrile

Cat. No.: B11560134
M. Wt: 311.3 g/mol
InChI Key: YJWQPYBRFYRETP-PTNGSMBKSA-N
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Description

5-Amino-3-[(1E)-1-cyano-2-phenyleth-1-en-1-yl]-1-phenyl-1H-pyrazole-4-carbonitrile is a complex organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by its unique structure, which includes amino, cyano, and phenyl groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-3-[(1E)-1-cyano-2-phenyleth-1-en-1-yl]-1-phenyl-1H-pyrazole-4-carbonitrile typically involves multi-step reactions. One common method includes the reaction of substituted aryl amines with alkyl cyanoacetates under specific conditions. The reaction can be carried out without solvents at room temperature or with stirring at elevated temperatures, such as 70°C, followed by overnight stirring at room temperature . Another method involves the fusion of aromatic amines with ethyl cyanoacetate at high temperatures, around 150°C .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and reaction conditions is crucial to achieve efficient production. Techniques such as solvent-free reactions and the use of specific catalysts can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-[(1E)-1-cyano-2-phenyleth-1-en-1-yl]-1-phenyl-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, where specific functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and other oxidizing agents can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, and other reducing agents are commonly used for reduction reactions.

    Substitution Reagents: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of oxidized derivatives, while reduction can yield reduced forms of the compound. Substitution reactions can result in a wide range of substituted pyrazole derivatives.

Mechanism of Action

The mechanism of action of 5-amino-3-[(1E)-1-cyano-2-phenyleth-1-en-1-yl]-1-phenyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and functional groups . The exact mechanism may vary based on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-amino-3-[(1E)-1-cyano-2-phenyleth-1-en-1-yl]-1-phenyl-1H-pyrazole-4-carbonitrile lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H13N5

Molecular Weight

311.3 g/mol

IUPAC Name

5-amino-3-[(E)-1-cyano-2-phenylethenyl]-1-phenylpyrazole-4-carbonitrile

InChI

InChI=1S/C19H13N5/c20-12-15(11-14-7-3-1-4-8-14)18-17(13-21)19(22)24(23-18)16-9-5-2-6-10-16/h1-11H,22H2/b15-11-

InChI Key

YJWQPYBRFYRETP-PTNGSMBKSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C(/C#N)\C2=NN(C(=C2C#N)N)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C=C(C#N)C2=NN(C(=C2C#N)N)C3=CC=CC=C3

Origin of Product

United States

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